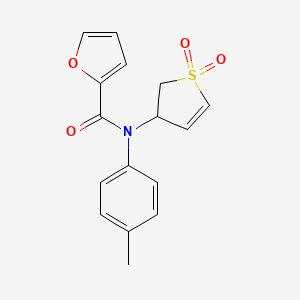
1-(2-adamantyl)-4-benzylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-4-benzylpiperazine, commonly known as ABP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ABP is a structural analog of the well-known drug, amphetamine, and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of ABP is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of dopamine and norepinephrine in the brain. ABP also acts as a serotonin receptor agonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
ABP has been found to exhibit various biochemical and physiological effects. ABP has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. ABP has also been found to reduce the uptake of serotonin, which may contribute to its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
ABP has several advantages for lab experiments. ABP is relatively easy to synthesize and can be obtained in high purity and high yields. ABP is also stable and can be stored for long periods without significant degradation. However, ABP has several limitations for lab experiments. ABP is a controlled substance and requires special permits for its use. ABP is also expensive and may not be readily available in large quantities.
Orientations Futures
There are several future directions for the research on ABP. One possible direction is to study the potential use of ABP as an anticancer agent. Further studies are needed to understand the mechanism of action of ABP against cancer cells and to optimize its efficacy. Another possible direction is to study the potential use of ABP as an antidepressant and anxiolytic agent. Further studies are needed to understand the mechanism of action of ABP in the brain and to optimize its therapeutic potential. Additionally, further studies are needed to understand the potential side effects of ABP and to develop strategies to mitigate them.
Méthodes De Synthèse
The synthesis of ABP involves the reaction of 1-adamantylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with piperazine to obtain the final compound, ABP. The synthesis method has been optimized to yield high purity and high yields of ABP.
Applications De Recherche Scientifique
ABP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. ABP has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. ABP has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
1-(2-adamantyl)-4-benzylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-2-4-16(5-3-1)15-22-6-8-23(9-7-22)21-19-11-17-10-18(13-19)14-20(21)12-17/h1-5,17-21H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIBXCFEBJFHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-benzyl-piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B5181340.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methyl-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5181382.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3,5-dioxo-1-piperazinyl)acetamide](/img/structure/B5181387.png)
![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)
![ethyl 4-amino-2-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5181393.png)


![5-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5181402.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5181425.png)
![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)

![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)